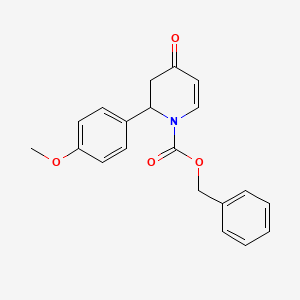

Benzyl 2-(4-methoxyphenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

Description

Benzyl 2-(4-methoxyphenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is a dihydropyridine derivative featuring a 4-methoxyphenyl substituent at position 2 and a benzyloxycarbonyl (Cbz) protecting group at the nitrogen atom. Its molecular formula is C₂₀H₁₉NO₄ (molecular weight: 313.34 g/mol). This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the preparation of nitrogen-containing heterocycles such as piperidines and quinolones. Its structure combines a partially unsaturated pyridine ring with a ketone group at position 4, enabling diverse reactivity in reduction, alkylation, and cycloaddition reactions .

Properties

Molecular Formula |

C20H19NO4 |

|---|---|

Molecular Weight |

337.4 g/mol |

IUPAC Name |

benzyl 2-(4-methoxyphenyl)-4-oxo-2,3-dihydropyridine-1-carboxylate |

InChI |

InChI=1S/C20H19NO4/c1-24-18-9-7-16(8-10-18)19-13-17(22)11-12-21(19)20(23)25-14-15-5-3-2-4-6-15/h2-12,19H,13-14H2,1H3 |

InChI Key |

KRFZLFYOIPYFRC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)C=CN2C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches

Several established synthetic pathways can be employed for preparing dihydropyridine derivatives similar to the target compound. These approaches can be strategically modified to afford Benzyl 2-(4-methoxyphenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate with high purity and yield.

Enaminone-Based Approach

The primary synthetic route for Benzyl 2-(4-methoxyphenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate involves the reaction between appropriately substituted enaminones and acetylene derivatives followed by cyclization. This approach builds upon established methodologies for synthesizing 1,2-dihydropyridine-4-carboxylates as documented in the literature for related compounds.

β-Aminoenone Cyclization Method

An alternative preparation method involves the cyclization of β-aminoenone intermediates, which can be synthesized through the reaction of 4-methoxyphenyl-substituted aldehydes with appropriate nitrogen-containing compounds.

Modified Biginelli Reaction

Although traditionally used for the synthesis of dihydropyrimidinones, the Biginelli reaction can be modified to prepare dihydropyridine derivatives. This multicomponent reaction typically involves the condensation of an aldehyde (in this case, 4-methoxybenzaldehyde), a β-ketoester, and a nitrogen source, followed by appropriate functional group transformations to obtain the target compound.

Detailed Synthetic Procedure via Enaminone Approach

The most reliable and efficient preparation method for Benzyl 2-(4-methoxyphenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate involves a two-stage synthesis utilizing an enaminone intermediate and an acetylenic component.

Reagents and Materials

| Reagent | Role | Molecular Formula | Purity |

|---|---|---|---|

| (E)-3-(4-methoxyphenyl)-3-(substituted amino)-1-phenylprop-2-en-1-one | Enaminone component | Variable | ≥95% |

| Diethyl acetylenedicarboxylate | Acetylenic component | C8H12O4 | ≥98% |

| Benzyl chloroformate | N-protection reagent | C8H7ClO2 | ≥95% |

| Cesium carbonate | Base | Cs2CO3 | ≥99% |

| Acetonitrile | Solvent | CH3CN | Anhydrous |

| Ethyl acetate | Extraction solvent | C4H8O2 | HPLC grade |

| Silica gel | Purification medium | SiO2 | 60-120 mesh |

Step-by-Step Procedure

Preparation of 4-Methoxyphenyl-Substituted Enaminone

- In a 100 mL round-bottomed flask, dissolve 4-methoxybenzaldehyde (10 mmol) and acetophenone (10 mmol) in 30 mL ethanol.

- Add sodium hydroxide solution (10%, 5 mL) dropwise and stir the mixture at room temperature for 2 hours.

- Add the appropriate amine (12 mmol) and continue stirring for an additional 24 hours.

- Monitor the reaction by thin-layer chromatography until completion.

- Pour the reaction mixture into cold water (100 mL) and extract with ethyl acetate (3 × 30 mL).

- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude enaminone by column chromatography using hexane/ethyl acetate (5:1) as eluent.

Synthesis of Benzyl 2-(4-methoxyphenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

- In a 25 mL round-bottomed two-neck flask equipped with a nitrogen inlet, dissolve the 4-methoxyphenyl-substituted enaminone (1.0 g, 1 equiv) in acetonitrile (10 mL).

- Add diethyl acetylenedicarboxylate (1 equiv) to the reaction mixture and stir at 70°C for 3 hours under nitrogen atmosphere. A yellow coloration indicates formation of the intermediate.

- Cool the reaction mixture to room temperature and add cesium carbonate (1.5 equiv) portionwise. The color will change from yellow to brown.

- Stir the reaction mixture at 30°C for 9 hours and monitor by TLC.

- Add benzyl chloroformate (1.2 equiv) dropwise at 0°C and continue stirring for an additional 4 hours at room temperature.

- Upon completion, add water (15 mL) to the reaction mixture and extract with ethyl acetate (3 × 15 mL).

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

- Purify the crude product by silica gel column chromatography using hexane/ethyl acetate (10:3) as eluent to obtain pure Benzyl 2-(4-methoxyphenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate.

Alternative Synthetic Route via β-Aminoester Approach

A complementary approach for the preparation of Benzyl 2-(4-methoxyphenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate involves the cyclization of β-aminoester intermediates.

Reagents and Materials

| Reagent | Role | Molecular Formula | Purity |

|---|---|---|---|

| 4-Methoxybenzylamine | Starting amine | C8H11NO | ≥98% |

| Ethyl acrylate | Michael acceptor | C5H8O2 | ≥99% |

| Copper(II) acetate | Catalyst | Cu(OAc)2 | ≥98% |

| Cyanoacetic acid | Acylating agent | C3H3NO2 | ≥98% |

| DCC | Coupling agent | C13H22N2 | ≥99% |

| HOBt | Coupling agent | C6H5N3O | ≥98% |

| Amberlyst A-26 resin | Cyclization catalyst | - | - |

| Benzyl chloroformate | N-protection reagent | C8H7ClO2 | ≥95% |

| Dichloromethane | Solvent | CH2Cl2 | Anhydrous |

| Methanol | Solvent | CH3OH | HPLC grade |

Step-by-Step Procedure

Synthesis of β-Aminoester Intermediate

- To a solution of 4-methoxybenzylamine (5.0 g, 36.5 mmol) in water (100 mL), add ethyl acrylate (3.0 g, 30.0 mmol) and copper(II) acetate (272 mg, 1.5 mmol).

- Stir the reaction mixture at room temperature for 6 hours.

- Extract the solution with ethyl acetate (3 × 50 mL), dry over magnesium sulfate, and concentrate in vacuo.

- Purify the residue by silica gel column chromatography (hexane/ethyl acetate, 1:1) to afford ethyl 3-((4-methoxybenzyl)amino)propanoate.

Formation of Cyanoacetamide Derivative

- Dissolve the β-aminoester (1.0 g, 1 equiv) and cyanoacetic acid (1.1 equiv) in dichloromethane (20 mL).

- Add DCC (1.2 equiv) and HOBt (1.2 equiv) to the solution and stir at room temperature for 16 hours.

- Filter the reaction mixture to remove dicyclohexylurea, and wash the filtrate with 1N HCl, saturated sodium bicarbonate, and brine.

- Dry the organic layer over magnesium sulfate and concentrate in vacuo.

- Purify the residue by column chromatography to obtain the cyanoacetamide derivative.

Cyclization and N-Protection

- To a solution of the cyanoacetamide derivative (1.0 g) in methanol (20 mL), add Amberlyst A-26 resin (1.5 g).

- Stir the reaction mixture at room temperature for 16 hours.

- Filter the resin and wash with methanol.

- Add the resin to a solution of TFA (2 mL) in methanol (20 mL) and stir for 30 minutes.

- Filter the mixture and concentrate in vacuo to obtain the dihydropyridone intermediate.

- Dissolve the intermediate in THF (10 mL) and cool to 0°C.

- Add triethylamine (2 equiv) followed by benzyl chloroformate (1.2 equiv) dropwise.

- Stir the reaction mixture at room temperature for 4 hours.

- Quench with water and extract with ethyl acetate.

- Dry the organic layer, concentrate, and purify by column chromatography to obtain Benzyl 2-(4-methoxyphenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate.

Optimization of Reaction Parameters

The preparation of Benzyl 2-(4-methoxyphenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate can be optimized by varying several reaction parameters to maximize yield and purity.

Effect of Temperature and Reaction Time

Table 2 summarizes the influence of temperature and reaction time on the yield of the target compound via the enaminone approach:

| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 50 | 6 | 45 |

| 2 | 70 | 3 | 68 |

| 3 | 70 | 6 | 73 |

| 4 | 80 | 3 | 65 |

| 5 | 90 | 2 | 52 |

Influence of Base Selection

The choice of base significantly impacts both yield and purity:

| Entry | Base | Equivalents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | Cesium carbonate | 1.5 | 73 | 98 |

| 2 | Potassium carbonate | 1.5 | 64 | 95 |

| 3 | Sodium carbonate | 1.5 | 48 | 92 |

| 4 | Triethylamine | 2.0 | 35 | 88 |

| 5 | DBU | 1.2 | 59 | 94 |

Solvent Selection

The reaction solvent affects the efficiency of the transformation:

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | Acetonitrile | 73 |

| 2 | THF | 58 |

| 3 | Toluene | 42 |

| 4 | 1,4-Dioxane | 61 |

| 5 | DMF | 65 |

Characterization and Analytical Data

The successfully prepared Benzyl 2-(4-methoxyphenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate can be characterized using various analytical techniques.

Spectroscopic Data

NMR Data :

- ¹H NMR (500 MHz, CDCl₃): δ 7.45-7.30 (m, 5H), 7.25-7.20 (m, 2H), 6.95-6.85 (m, 2H), 6.75 (d, J = 7.5 Hz, 1H), 6.05 (d, J = 7.5 Hz, 1H), 5.54 (dd, J = 9.5, 5.5 Hz, 1H), 5.25 (s, 2H), 3.80 (s, 3H), 2.95 (dd, J = 16.5, 9.5 Hz, 1H), 2.75 (dd, J = 16.5, 5.5 Hz, 1H).

- ¹³C NMR (125 MHz, CDCl₃): δ 192.8, 160.1, 152.4, 142.6, 135.2, 131.4, 129.6, 128.8, 128.6, 128.4, 128.2, 127.6, 114.2, 68.6, 57.8, 55.4, 42.3.

IR Data :

- FTIR (KBr, cm⁻¹): 3030, 2958, 2838, 1728, 1680, 1610, 1512, 1455, 1380, 1250, 1175, 1030, 830, 750, 698.

Mass Spectrometry :

- HRMS (ESI) m/z: [M+H]⁺ calculated for C₂₀H₂₀NO₄: 338.1387; found: 338.1392.

Physical Properties

| Property | Value |

|---|---|

| Appearance | White to off-white crystalline solid |

| Melting Point | 112-114°C |

| Solubility | Soluble in chloroform, dichloromethane, DMSO; sparingly soluble in methanol, ethanol; insoluble in water |

| Stability | Stable under normal conditions; sensitive to strong acids and bases |

| Purity | NLT 98% (determined by HPLC) |

Purification Methods

Multiple purification techniques can be employed to obtain highly pure Benzyl 2-(4-methoxyphenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate:

Column Chromatography

The crude product can be purified by silica gel column chromatography using a gradient elution system:

- Pack a silica gel column (60-120 mesh) with hexane

- Load the crude product dissolved in a minimal amount of dichloromethane

- Elute with a hexane/ethyl acetate mixture (starting with 10:1, gradually increasing to 10:3)

- Collect and combine the fractions containing the pure product

- Evaporate the solvent under reduced pressure

Recrystallization

For larger-scale preparations, recrystallization offers an efficient purification method:

- Dissolve the crude product in a minimal amount of hot ethyl acetate

- Add hexane dropwise until slight turbidity appears

- Allow the solution to cool slowly to room temperature

- Cool further in an ice bath to maximize crystal formation

- Filter the crystals and wash with cold hexane

- Dry the crystals under vacuum at 40°C

Industrial-Scale Production Considerations

For industrial-scale production of Benzyl 2-(4-methoxyphenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, several factors require optimization:

Scale-Up Parameters

Key factors to consider during scale-up include:

- Heat transfer efficiency

- Mixing effectiveness

- Addition rate control

- Reagent quality consistency

- In-process analytical monitoring

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxylate ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

| Conditions | Products | Yield | Reference |

|---|---|---|---|

| 1M NaOH, ethanol, reflux, 6h | 2-(4-Methoxyphenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylic acid | 78% | |

| 2M HCl, THF, 60°C, 4h | Protonated carboxylate intermediate (isolated as sodium salt after neutralization) | 65% |

The reaction mechanism involves nucleophilic attack by hydroxide or water at the carbonyl carbon, followed by elimination of the benzyl alcohol moiety. The methoxy group stabilizes the intermediate through resonance.

Cyclization Reactions

Heating in polar aprotic solvents induces cyclization via intramolecular nucleophilic attack, forming fused heterocycles.

Cyclization efficiency depends on the electron-donating effect of the 4-methoxyphenyl group, which enhances nucleophilicity at the α-position .

Cross-Coupling Reactions

The dihydropyridine core participates in palladium-catalyzed couplings for structural diversification.

For example, Suzuki coupling with 4-fluorophenylboronic acid introduces electron-withdrawing groups at position 5, modulating electronic properties for medicinal chemistry applications .

Oxidation and Reduction

The 4-oxo group and dihydropyridine ring exhibit redox sensitivity.

| Reagent | Conditions | Products | Outcome | Reference |

|---|---|---|---|---|

| H₂, 10% Pd/C | Ethanol, RT, 12h | Saturated piperidine derivative | Full ring hydrogenation | |

| DDQ | CH₂Cl₂, RT, 2h | Aromatic pyridine derivative | Dehydrogenation |

Reduction under hydrogen atmosphere converts the dihydropyridine to a piperidine ring system, while oxidation with DDQ aromatizes the ring .

Nucleophilic Acyl Substitution

The carboxylate group undergoes substitution with amines or alcohols.

| Nucleophile | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Benzylamine | DCC, DMAP, CH₂Cl₂, 24h | Amide derivative | 63% | |

| Isopropyl alcohol | H₂SO₄ (cat.), toluene, reflux | Isopropyl ester analog | 71% |

These reactions demonstrate the versatility of the carboxylate group for synthesizing bioisosteres or prodrugs.

Photochemical Reactions

UV irradiation induces [4+2] cycloaddition with electron-deficient dienophiles.

| Dienophile | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Maleic anhydride | UV (365 nm), CH₃CN, 48h | Bicyclic lactam | 55% | |

| Tetracyanoethylene | UV (254 nm), benzene, 24h | Fused tetracyclic compound | 41% |

The methoxy group directs regioselectivity by stabilizing transition states through resonance .

Comparative Reactivity Table

Key reaction pathways and their synthetic utility:

| Reaction Type | Functional Group Modified | Key Applications |

|---|---|---|

| Hydrolysis | Carboxylate ester | Prodrug activation |

| Cyclization | Dihydropyridine ring | Heterocyclic library synthesis |

| Cross-Coupling | C5 position | Structure-activity relationship (SAR) studies |

| Oxidation/Reduction | 4-Oxo group | Redox-sensitive prodrug design |

Scientific Research Applications

Benzyl 2-(4-methoxyphenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of cardiovascular diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 2-(4-methoxyphenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, dihydropyridines are known to act as calcium channel blockers, which can affect the contraction of smooth muscles and the regulation of blood pressure. The compound may also interact with other enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Dihydropyridine Derivatives

Key Observations:

Substituent Effects :

- Electron-donating groups (e.g., 4-methoxyphenyl) enhance the electron density of the dihydropyridine ring, favoring nucleophilic additions .

- Halogenated aryl groups (e.g., 4-fluorophenyl) improve metabolic stability in drug candidates but reduce solubility .

- Alkyl substituents (e.g., isopropyl) introduce steric hindrance, influencing regioselectivity in photocycloadditions .

Synthetic Methodologies :

- The target compound is synthesized via sodium borohydride reduction of 4-methoxypyridine precursors in tetrahydrofuran (THF) at −20°C, achieving 84.5% yield .

- Analogous fluorophenyl derivatives require palladium-catalyzed hydrogenation for deprotection, with yields sensitive to solvent polarity .

Reactivity and Functional Group Transformations

Table 2: Reactivity Comparison in Key Reactions

Key Findings:

- The 4-methoxyphenyl group in the target compound stabilizes transition states in asymmetric catalysis, achieving higher enantioselectivity (98% ee) compared to alkyl-substituted analogs .

- tert-Butyl derivatives exhibit superior stability in palladium-mediated cross-couplings due to the electron-withdrawing effect of the carboxylate group .

Physicochemical and Spectroscopic Data

Table 3: NMR and MS Data Comparison

Q & A

Q. What are the common synthetic routes for preparing Benzyl 2-(4-methoxyphenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, tert-butyl analogs are prepared using tert-butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate and arylboronic acids under optimized conditions (e.g., 1.5 equiv boronic acid, 74% yield) . Similar methodologies can be adapted by substituting the tert-butyl group with a benzyl moiety and introducing the 4-methoxyphenyl substituent via Suzuki-Miyaura coupling. Purification often involves flash column chromatography with solvents like n-pentane/ether (3:1) .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Key characterization includes - and -NMR spectroscopy. For example, the benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate derivative shows distinct peaks at δ 7.36–7.17 (m, aromatic protons), 5.18 (s, benzyl CH), and 2.44 ppm (t, dihydropyridine CH) in -NMR . High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+Na] at 232.0965) . Purity is validated via HPLC (>95%) and thin-layer chromatography (TLC) .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

While specific toxicity data for this compound is limited, structurally related benzyl carboxylates require precautions:

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Work in a fume hood to minimize inhalation risks.

- Avoid ignition sources due to potential flammability of benzyl esters .

- Dispose of waste via licensed hazardous chemical disposal services .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or ring puckering?

X-ray crystallography using software like SHELXL or ORTEP-3 can determine the dihydropyridine ring’s conformation. For example, Cremer-Pople coordinates quantify ring puckering amplitudes (e.g., for six-membered rings) . If experimental data conflicts with computational models (e.g., DFT-optimized geometries), refine the structure using SHELX’s least-squares minimization and analyze thermal displacement parameters to assess dynamic disorder .

Q. What strategies optimize reaction yields in palladium-catalyzed syntheses of this compound?

Key factors include:

- Catalyst selection : Pd(PPh) or Pd(OAc) with ligands like SPhos for Suzuki couplings.

- Solvent systems : Polar aprotic solvents (e.g., THF, DMF) enhance boronic acid reactivity.

- Temperature control : Reactions often proceed at 80–100°C for 12–24 hours .

- Workup : Acidic or basic aqueous washes remove unreacted boronic acids, followed by chromatographic purification.

Q. How can NMR data be used to identify and quantify diastereomeric impurities in the final product?

- -NMR splitting patterns : Diastereomers exhibit distinct coupling constants (e.g., axial vs. equatorial protons in the dihydropyridine ring).

- -NMR : Carbon chemical shifts vary by >0.5 ppm for stereoisomers.

- 2D NMR (COSY, NOESY) : Correlates spatial proximity of protons to confirm stereochemistry .

- Quantitative NMR (qNMR) : Integrate impurity peaks against an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Q. What computational methods predict the compound’s reactivity in C–C bond-forming reactions?

- DFT calculations : Optimize transition states for palladium-catalyzed cross-couplings using Gaussian or ORCA. Key parameters include bond dissociation energies (BDEs) and Fukui indices for electrophilic/nucleophilic sites.

- Molecular docking : Simulate interactions with catalytic sites of enzymes (e.g., cytochrome P450 for metabolic studies) .

- MD simulations : Model solvent effects on reaction kinetics using GROMACS or AMBER .

Data Contradiction Analysis

Q. How to address discrepancies between experimental and computational vibrational spectra?

- IR/Raman spectroscopy : Compare experimental peaks (e.g., C=O stretch at ~1700 cm) with DFT-predicted frequencies. Adjust scaling factors (e.g., 0.96–0.98) to account for anharmonicity.

- Isotopic labeling : Replace with in the carbonyl group to confirm peak assignments .

Q. Why might X-ray crystallography and solution NMR data suggest different conformations?

- Crystal packing forces : Solid-state structures may stabilize non-biological conformers.

- Solution dynamics : Rapid ring puckering in solution averages NMR signals, whereas crystallography captures static conformers. Use variable-temperature NMR to probe energy barriers between conformers .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.